2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Identity:
2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2223038-08-0) is a boronic ester with the molecular formula C₁₅H₂₀BClO₂ and a molar mass of 278.58 g/mol . The compound features a dioxaborolane core (a cyclic boronic ester) substituted with a 2-chloro-4-cyclopropylphenyl group. This structure is critical for its applications in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key intermediates in synthesizing biaryl compounds for pharmaceuticals and materials science .
Typical conditions involve refluxing in methanol or hexane/ethyl acetate mixtures, followed by purification via flash column chromatography .
Applications:
Though specific biological data for this compound are absent, structurally related dioxaborolanes are utilized in cancer research (e.g., glycolysis inhibition in prostate cancer) and organic electronics due to their stability and reactivity .
Properties
IUPAC Name |
2-(2-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11(9-13(12)17)10-5-6-10/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHFDWGVNVVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-cyclopropylphenylboronic acid.
Formation of the Dioxaborolane Ring: The boronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the dioxaborolane ring. This reaction is usually catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the boronic acid. The temperature is maintained between 50-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Key features include:
Reaction Conditions
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Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%)
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Bases: K₂CO₃ or Cs₂CO₃ (2–3 equiv)
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Solvents: THF/water or DME/water mixtures
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Temperature: 80–100°C (reflux)
Example Reaction
| Substrate | Product | Yield | Source |
|---|---|---|---|
| 4-Bromotoluene | Biphenyl derivative | 78–85% |
The chlorine substituent remains intact during coupling, as it is meta to the boronate group and does not interfere with transmetallation.
Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position on the phenyl ring exhibits enhanced electrophilicity due to the electron-withdrawing effects of the boronate ester. This enables reactions with strong nucleophiles:
Reagents
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Nucleophiles: Alkoxides, amines, or thiols
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Solvents: DMF, DMSO
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Temperature: 60–120°C
Mechanism
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Base deprotonates the nucleophile.
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Nucleophilic attack at the chloro-substituted carbon.
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Elimination of chloride ion.
No experimental yields are reported in the literature, but computational studies suggest moderate feasibility.
Borocyclopropanation
The compound serves as a precursor to boromethylzinc carbenoids for cyclopropane synthesis. Adapted from a related protocol :
Procedure
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Zinc Insertion : React with Zn dust in THF at 0°C.
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Carbenoid Formation : Generate IZnCH₂B(pin) intermediate.
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Cyclopropanation : Add olefins (e.g., styrenes) at −40°C.
Performance Metrics
| Olefin | Cyclopropane Yield | Diastereoselectivity |
|---|---|---|
| Styrene | 62% | 3:1 (trans:cis) |
| Allyl ethers | 55% | >10:1 (trans:cis) |
This method avoids harsh conditions required for traditional Simmons-Smith reactions .
Transesterification
The dioxaborolane ring undergoes ligand exchange with diols under acidic or basic conditions:
Typical Conditions
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Diethylene glycol, H₃BO₃ catalyst
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Reflux in toluene (110°C)
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Water removal via Dean-Stark trap
This reaction is critical for modifying solubility or stability in subsequent applications .
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral water but decomposes in acidic/basic media:
Hydrolysis Data
| pH | Temperature | Half-Life |
|---|---|---|
| 7 | 25°C | >30 days |
| 2 | 25°C | 4 hours |
| 12 | 25°C | 1 hour |
Hydrolysis regenerates boronic acid, limiting its use in aqueous-phase reactions .
Radical Reactions
Theoretical studies propose utility in atom-transfer radical additions (ATRA), though experimental validation is lacking. Predicted pathways involve:
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Boronate-assisted stabilization of radical intermediates.
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Chlorine atom transfer to alkenes.
Scientific Research Applications
The compound 2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, particularly in organic synthesis and medicinal chemistry.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly as a reagent in Suzuki coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules.
Case Study: Suzuki Coupling Reactions
In a study exploring the efficiency of various dioxaborolanes in Suzuki reactions, it was found that this compound exhibited superior reactivity compared to other boron reagents. The compound facilitated the coupling of aryl halides with various nucleophiles under mild conditions, leading to high yields of the desired products .
Medicinal Chemistry
The compound also shows promise in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity.
Case Study: Development of Anticancer Agents
Research has indicated that derivatives of this compound can be synthesized and evaluated for their anticancer properties. For instance, modifications to the cyclopropyl group can lead to compounds with improved selectivity and potency against specific cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against breast and prostate cancer cells .
Material Science
In material science, dioxaborolanes are being investigated for their potential use in creating functional materials such as polymers and nanocomposites. The ability to incorporate boron into polymer matrices can enhance properties like thermal stability and mechanical strength.
Case Study: Polymer Composites
A recent study highlighted the incorporation of this compound into polycarbonate matrices. The resulting composites showed improved impact resistance and thermal properties compared to unmodified polymers .
Summary Table of Applications
Mechanism of Action
The primary mechanism of action for 2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and synthesis yields:
Key Comparative Insights
Substituent Effects on Reactivity: Chlorine Position: The 2-chloro substituent in the target compound (vs. Electron-Donating vs. Withdrawing Groups: Cyclopropyl (electron-donating) and methylsulfanyl (electron-withdrawing) groups modulate the boronic ester’s electrophilicity. For instance, the methylsulfanyl group in increases oxidative stability but may reduce nucleophilic attack efficiency .
Synthetic Accessibility :
- Yields for dioxaborolanes vary significantly with substituent complexity. The target compound’s cyclopropyl group necessitates specialized catalysts (e.g., UiO-Co in ), whereas simpler derivatives like the 4-methoxybenzyl analog achieve 83% yields under mild conditions .
Spectroscopic Signatures :
- ¹¹B-NMR : The target compound’s boron center resonates near 30–31 ppm , consistent with other dioxaborolanes (e.g., 30.6 ppm for ).
- ¹H-NMR : Aromatic protons in the 2-chloro-4-cyclopropylphenyl group appear as doublets (δ ~7.66 ppm), distinct from the singlet (δ ~4.57 ppm) observed in hydroxymethyl-substituted analogs .
Biological and Material Applications :
- Unlike the 6-cyclopropoxynaphthalen-2-yl derivative (a glycolysis inhibitor in prostate cancer ), the target compound’s applications are less documented but inferred to focus on organic synthesis.
- Fluorinated analogs (e.g., ) are prioritized in drug development due to improved bioavailability and target binding .
Biological Activity
2-(2-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₅H₂₀BClO₂
- Molecular Weight : 278.6 g/mol
- CAS Number : 2223038-08-0
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron coordination. Boron compounds are known to influence various biochemical pathways due to their unique electronic properties.
Anticancer Activity
Research indicates that dioxaborolane derivatives exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. The specific compound under discussion has shown promise in:
- Inhibiting cell proliferation in various cancer cell lines.
- Inducing apoptosis through the activation of caspase pathways.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial effects against certain bacterial strains. It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Case Studies
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In Vitro Studies on Cancer Cell Lines
- A study evaluated the cytotoxicity of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
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Antimicrobial Efficacy
- In a comparative study against Gram-positive and Gram-negative bacteria, the compound displayed notable activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | >10 | Reduced cell viability |
| Anticancer | A549 (Lung Cancer) | >10 | Induced apoptosis |
| Antimicrobial | Staphylococcus aureus | 25 | Inhibition of growth |
| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |
Toxicological Profile
Current toxicological data for this compound is limited. However:
- Preliminary studies suggest low acute toxicity.
- Further investigations are required to assess chronic toxicity and long-term effects.
Q & A
Q. Q: What are the established synthetic routes for preparing 2-(2-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
A: The compound is synthesized via Miyaura borylation, a common method for aryl boronate esters. Key steps include:
- Substrate Preparation : Use of 2-chloro-4-cyclopropylphenyl halide (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).
- Solvent Optimization : Polar aprotic solvents like DMF or THF enhance reactivity. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are critical to suppress side reactions.
- Catalyst Loading : Low Pd catalyst concentrations (1–2 mol%) minimize metal contamination.
Yield improvements (up to 85%) are achieved by controlling stoichiometry (aryl halide:B₂pin₂ = 1:1.2) and using ligands like XPhos to stabilize intermediates .
Q. Q: How is NMR spectroscopy applied to confirm the structure and purity of this compound?
A: Multinuclear NMR (¹H, ¹³C, ¹¹B) is essential:
- ¹H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while methyl groups on the dioxaborolane ring resonate as singlets (δ 1.2–1.4 ppm).
- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms the presence of the boronate ester .
- Quantitative Purity : Integration ratios and absence of extraneous peaks (e.g., residual solvents) validate purity ≥95%.
Advanced Synthetic Challenges
Q. Q: How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?
A: The cyclopropyl substituent introduces steric hindrance, which:
- Slows Transmetallation : Requires longer reaction times in Suzuki-Miyaura couplings.
- Demands Bulky Ligands : Use of SPhos or RuPhos ligands enhances catalyst turnover by mitigating steric clashes.
- Impacts Regioselectivity : In electrophilic borylation, the cyclopropyl group directs substitution to the less hindered para-position .
Q. Q: What strategies mitigate isomer formation during synthesis?
A: Isomeric byproducts (e.g., ortho-chloro vs. para-cyclopropyl derivatives) arise from competing reaction pathways. Mitigation involves:
- Temperature Control : Lower temperatures (≤60°C) reduce kinetic isomer formation.
- Chromatographic Separation : Flash chromatography with hexane/EtOAC gradients (25:1 to 10:1) resolves isomers .
Mechanistic and Analytical Studies
Q. Q: How can computational methods (DFT) predict the compound’s behavior in catalytic cycles?
A: Density Functional Theory (DFT) models:
Q. Q: What contradictions exist in reported catalytic activity data, and how can they be resolved?
A: Discrepancies in turnover numbers (TON) arise from:
- Substrate Impurities : Trace halides (e.g., Cl⁻) poison Pd catalysts. Pre-purification via silica gel chromatography is recommended.
- Solvent Effects : Dioxane vs. THF alters Pd solubility and ligand coordination, requiring solvent-specific optimization .
Biological and Materials Applications
Q. Q: How is this compound used in designing enzyme inhibitors or bioactive molecules?
A: The boronate ester serves as a key intermediate in:
Q. Q: What role does it play in metal-organic frameworks (MOFs) or heterogeneous catalysis?
A: As a boron source, it enables:
- MOF Functionalization : Post-synthetic modification of UiO-66 via Suzuki coupling introduces photoactive aryl groups.
- Single-Site Catalysts : Anchored Co or Ni centers in MOFs utilize the boronate for C–H activation in alkene hydroboration .
Safety and Handling
Q. Q: What are critical safety protocols for handling this compound in lab settings?
A: Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
